molecular formula C15H16N2O3 B2563170 (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide CAS No. 502894-87-3

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide

Cat. No.: B2563170
CAS No.: 502894-87-3
M. Wt: 272.304
InChI Key: ONYDXAJZGMYBDL-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a dimethoxyphenyl group, and a prop-2-enylprop-2-enamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, malononitrile, and propargylamine.

    Knoevenagel Condensation: The first step involves a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(3,4-dimethoxyphenyl)acrylonitrile.

    Amidation: The resulting acrylonitrile is then subjected to amidation with propargylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

Chemistry

In synthetic chemistry, (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and enzyme inhibitor. Studies have shown that derivatives of this compound can interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism by which (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,4-Dimethoxyphenyl)acrylic acid: Shares the dimethoxyphenyl group but differs in the presence of a carboxylic acid group instead of a cyano group.

    (E)-3-(3,4-Dimethoxyphenyl)-2-propenoic acid: Similar structure but lacks the cyano group and has a carboxylic acid group.

    (E)-3-(3,4-Dimethoxyphenyl)-N-prop-2-enylprop-2-enamide: Similar structure but without the cyano group.

Uniqueness

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide is unique due to the presence of both a cyano group and a dimethoxyphenyl group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-4-7-17-15(18)12(10-16)8-11-5-6-13(19-2)14(9-11)20-3/h4-6,8-9H,1,7H2,2-3H3,(H,17,18)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYDXAJZGMYBDL-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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